2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate is a complex organic compound with a unique structure that includes a pyrazolo[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate typically involves multi-step organic reactionsThe final steps involve the acylation of the benzoate moiety and the esterification to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoylacetate: A simpler ester with a similar benzoate moiety.
Pyrido[2,3-d]pyrimidin-5-one: A compound with a similar pyrimidine core but different substituents.
Uniqueness
Ethyl 4-(2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamido)benzoate is unique due to its combination of a pyrazolo[4,3-d]pyrimidine core with benzyl and ethyl groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H25N5O5 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
ethyl 4-[[2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H25N5O5/c1-3-28-15-20-22(27-28)23(32)30(14-17-8-6-5-7-9-17)25(34)29(20)16-21(31)26-19-12-10-18(11-13-19)24(33)35-4-2/h5-13,15H,3-4,14,16H2,1-2H3,(H,26,31) |
InChI Key |
GZHWXSCOSRAJBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)C(=O)OCC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.